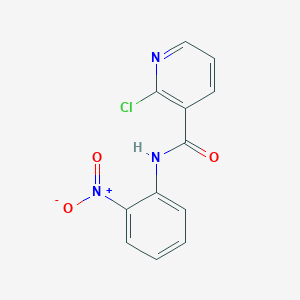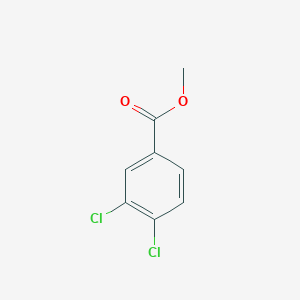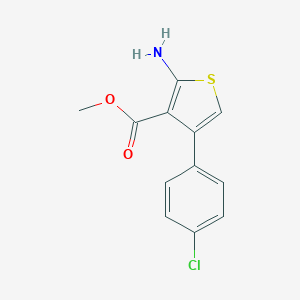
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, also known as CNPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and is classified as a heterocyclic organic compound. CNPPC has been found to have a wide range of applications in biochemical and physiological research, making it an important compound for scientists to study.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the inhibition of enzyme activity through the binding of the compound to the enzyme's active site. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to bind specifically to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the activity of PKC, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C. This inhibition of enzyme activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows scientists to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to use.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide. One area of research could focus on developing more efficient methods for synthesizing and purifying 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, making it more accessible for use in lab experiments. Another area of research could focus on identifying other enzymes that 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide can inhibit and studying the effects of these inhibitions on cellular processes. Additionally, research could focus on developing new compounds that are similar to 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide but have improved properties, such as increased potency or selectivity.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with 2-nitroaniline to form the final product, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C.
Propiedades
Número CAS |
313385-44-3 |
|---|---|
Nombre del producto |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
Fórmula molecular |
C12H8ClN3O3 |
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16(18)19/h1-7H,(H,15,17) |
Clave InChI |
YAOIDGOORYSVJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)


![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)